molecular formula C17H19N9 B2888549 N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198375-54-9

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2888549
CAS No.: 2198375-54-9
M. Wt: 349.402
InChI Key: YHHONBIQFCPGOG-UHFFFAOYSA-N
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Description

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C17H19N9 and its molecular weight is 349.402. The purity is usually 95%.
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Biological Activity

The compound N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine represents a novel class of pyrazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyrazolo-pyrimidine core fused with a triazolo-pyridazine moiety. The structural formula is represented as follows:

C15H17N7\text{C}_{15}\text{H}_{17}\text{N}_7

This compound's molecular weight is approximately 283.34 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. A notable study demonstrated that compounds similar to This compound act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

The proposed mechanism involves the binding of the compound to the ATP-binding site of CDKs, thereby preventing phosphorylation of target proteins necessary for cell cycle progression. This interaction has been supported by molecular docking studies which show high binding affinity .

Antimicrobial Activity

In addition to anticancer effects, compounds in this class have demonstrated antimicrobial activity. Research indicates that certain derivatives possess efficacy against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects associated with pyrazolo-pyrimidine derivatives. Some studies have reported that these compounds may exhibit anti-inflammatory properties and protect neuronal cells from oxidative stress .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related pyrazolo-pyrimidine derivative in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compounds exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, indicating moderate activity .

Table 1: Biological Activities of Pyrazolo-Pyrimidine Derivatives

Activity TypeAssay TypeIC50/MIC (µM/µg/mL)Reference
AnticancerMTT Assay10 - 30
AntimicrobialBroth Microdilution50 - 200
NeuroprotectiveCell Viability AssayNot specified

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₇N₇
Molecular Weight283.34 g/mol
Melting PointNot available

Properties

IUPAC Name

N,2,5-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-11-7-17(26-16(19-11)6-12(2)21-26)23(3)13-8-24(9-13)15-5-4-14-20-18-10-25(14)22-15/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHONBIQFCPGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)C3CN(C3)C4=NN5C=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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